molecular formula C27H44O7 B3029556 Rhapontisterone B CAS No. 698975-64-3

Rhapontisterone B

Cat. No.: B3029556
CAS No.: 698975-64-3
M. Wt: 480.6 g/mol
InChI Key: NKDFYOWSKOHCCO-RVRVBGOXSA-N
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Description

Rhapontisterone B is a naturally occurring phytoecdysteroid, a class of compounds known for their role in the molting and development of arthropods. It is structurally related to 20-hydroxyecdysone, another well-known ecdysteroid. This compound is found in various plant species, including Blandfordia punicea and Rhaponticum uniflorum . This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhapontisterone B involves multiple steps, starting from simpler steroidal precursors. The process typically includes hydroxylation, epimerization, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the correct stereochemistry and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve extraction from natural sources or large-scale synthesis. Extraction methods include solvent extraction and chromatographic techniques to isolate the compound from plant materials. Large-scale synthesis would follow the optimized synthetic routes, ensuring consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Rhapontisterone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Rhapontisterone B has a wide range of applications in scientific research:

Mechanism of Action

Rhapontisterone B exerts its effects by interacting with ecdysone receptors, which are nuclear receptors involved in the regulation of gene expression. Upon binding to these receptors, this compound modulates the transcription of target genes, leading to various physiological effects. This mechanism is similar to that of other ecdysteroids, such as 20-hydroxyecdysone .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific hydroxylation pattern and epimerization, which confer distinct biological activities and reactivity compared to other ecdysteroids. Its role in modulating trehalose metabolism and potential therapeutic applications further highlight its uniqueness .

Properties

IUPAC Name

(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDFYOWSKOHCCO-RVRVBGOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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